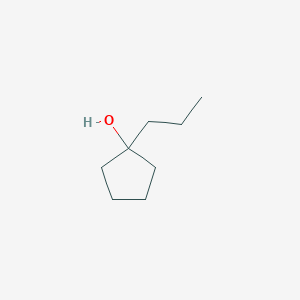

1-Propylcyclopentanol

Description

The exact mass of the compound 1-Propyl-1-cyclopentanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEILRJIINEWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166873 | |

| Record name | Cyclopentanol, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-02-0 | |

| Record name | 1-Propylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1-cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyl-1-cyclopentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanol, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PROPYL-1-CYCLOPENTANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPYL-1-CYCLOPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D02T3K384A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Propylcyclopentanol from Cyclopentanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-propylcyclopentanol from cyclopentanone, a classic example of a Grignard reaction. This transformation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a straightforward and efficient route to tertiary alcohols. This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and relevant physicochemical and spectroscopic data to support researchers in the practical application of this synthesis.

Reaction Overview and Mechanism

The synthesis of this compound from cyclopentanone is achieved through a nucleophilic addition reaction using a propyl Grignard reagent, typically propylmagnesium bromide. The reaction proceeds in two key stages:

-

Nucleophilic Attack: The Grignard reagent, prepared from the reaction of an n-propyl halide with magnesium metal, acts as a potent nucleophile. The highly polarized carbon-magnesium bond results in a carbanionic character on the propyl group, which attacks the electrophilic carbonyl carbon of cyclopentanone. This nucleophilic attack breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[1]

-

Aqueous Workup: The magnesium alkoxide intermediate is then hydrolyzed in a subsequent step by the addition of a weak acid, such as aqueous ammonium chloride or dilute sulfuric acid.[1] This protonation step neutralizes the alkoxide to yield the final product, this compound, along with magnesium salts as byproducts.

The overall reaction is illustrated in the signaling pathway diagram below.

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the starting material and the final product. This data is essential for reaction monitoring and product characterization.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.951 |

| This compound | C₈H₁₆O | 128.21 | 175-177 | 0.914 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | δ (ppm): 0.92, 1.35-1.75, 3.5 (OH) |

| ¹³C NMR | δ (ppm): 82.1, 41.5, 40.8, 23.7, 17.2, 14.8 |

| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2960-2870 (C-H stretch) |

Detailed Experimental Protocol

The following protocol is a representative example based on general procedures for Grignard reactions.[2][3][4] Researchers should adapt it based on their specific laboratory conditions and scale. For analogous reactions, yields can be in the range of 75-85%.

Materials and Equipment

-

Glassware: Three-necked round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel (125 mL), glass stopper, magnetic stirrer, heating mantle. All glassware must be oven-dried and assembled while hot under a moisture-free atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Iodine crystal (for initiation, if necessary)

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (e.g., 2.9 g, 0.12 mol).

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, place a solution of 1-bromopropane (e.g., 12.3 g, 0.10 mol) in anhydrous diethyl ether (e.g., 40 mL).

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by cloudiness and gentle boiling. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Cyclopentanone

-

Cool the prepared Grignard reagent solution to 0 °C using an ice bath.

-

In the dropping funnel, place a solution of cyclopentanone (e.g., 8.4 g, 0.10 mol) in anhydrous diethyl ether (e.g., 20 mL).

-

Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; control the addition rate to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (e.g., 50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (e.g., 2 x 30 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Safety Considerations

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

-

Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with cyclopentanone are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming too vigorous.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can successfully perform this important organic transformation.

References

An In-depth Technical Guide to 1-Propylcyclopentanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Propylcyclopentanol. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences.

Chemical Structure and Identification

This compound is a tertiary alcohol with a propyl group and a hydroxyl group attached to the same carbon atom of a cyclopentane ring.[1][2]

IUPAC Name: 1-propylcyclopentan-1-ol[3] CAS Number: 1604-02-0[3] Molecular Formula: C₈H₁₆O[3] Molecular Weight: 128.21 g/mol [3] Synonyms: 1-Propyl-1-cyclopentanol, Cyclopentanol, 1-propyl-, NSC 95423, BRN 1919731[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data has been compiled from various sources, and minor variations may exist.

| Property | Value | Unit | Source(s) |

| Physical State | Liquid | - | [2] |

| Appearance | Colorless to pale yellow | - | [2] |

| Odor | Characteristic | - | [2] |

| Boiling Point | 171.7 - 173.55 | °C | [4] |

| Melting Point | -37.5 | °C | [4] |

| Density | 0.904 - 0.927 | g/cm³ | [4] |

| Refractive Index | 1.469 | - | |

| Solubility | Soluble in organic solvents, limited solubility in water | - | [2] |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the Grignard reaction.[1] This involves the nucleophilic addition of a propylmagnesium halide (a Grignard reagent) to cyclopentanone.[1]

Experimental Protocol: Synthesis via Grignard Reaction

The following is a representative experimental protocol for the synthesis of this compound. Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Propyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Add a solution of propyl bromide in anhydrous ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

Once the reaction has started (indicated by cloudiness and bubbling), continue the addition of the propyl bromide solution.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of cyclopentanone in anhydrous ether dropwise to the stirred Grignard reagent. Maintain a low temperature during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the intermediate alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation under reduced pressure.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for a tertiary alcohol.[1] A strong, broad absorption in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration, broadened due to hydrogen bonding.[5] A strong C-O stretching vibration is expected in the 1260-1050 cm⁻¹ region.[5]

Representative Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[7]

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The spectrum is expected to show signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups) and the cyclopentyl ring protons (multiple overlapping multiplets). The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in their unique chemical environments. The carbon attached to the hydroxyl group will be significantly deshielded and appear at a lower field.

Representative Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4]

-

For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is generally required due to the lower natural abundance of the ¹³C isotope.[4]

-

An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing.

-

The solution should be filtered into a 5 mm NMR tube to remove any particulate matter.[1]

-

-

Data Acquisition:

-

The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

For ¹³C NMR, typical parameters might involve a 30° pulse angle and a relaxation delay of 2-5 seconds to obtain a quantitative spectrum, although for routine identification, shorter delays are often used.[8]

-

Biological Activity and Signaling Pathways

There is no significant information available in the scientific literature to suggest that this compound has specific biological activities or is involved in any signaling pathways. It is primarily used as a chemical intermediate and a model compound in organic chemistry research.

Safety Information

This compound is considered harmful if swallowed.[3] It is advisable to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. webassign.net [webassign.net]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to 1-Propylcyclopentanol (CAS: 1604-02-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propylcyclopentanol, a tertiary alcohol with applications as an intermediate and building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its properties are influenced by the five-membered carbon ring and the hydroxyl group, which allows for hydrogen bonding.[1] While soluble in organic solvents, it has limited solubility in water due to the hydrophobic nature of the propyl group and cyclopentane ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [2] |

| CAS Number | 1604-02-0 | [2] |

| Melting Point | -37.5 °C | [3][4] |

| Boiling Point | 171.7 - 173.55 °C at 760 mmHg | [3][4] |

| Density | 0.9040 - 0.927 g/mL | [3][4] |

| Refractive Index | 1.4502 - 1.469 | [3][4] |

| Flash Point | 65.3 °C | [4] |

| Vapor Pressure | 0.438 mmHg at 25 °C | [4] |

| pKa (Predicted) | 15.38 ± 0.20 | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.9 - 2.0916 |[2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. The primary techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[6]

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Interpretations | Source |

|---|---|---|

| Infrared (IR) Spectroscopy | - Strong, broad O-H stretching vibration: ~3200-3600 cm⁻¹ (confirms alcohol functional group). - C-H stretching vibrations: (alkyl groups and cyclopentane ring). - C-O stretching vibration. | [6][7] |

| ¹H NMR Spectroscopy | - Signals for the propyl group protons (triplet for methyl, sextet for the adjacent methylene). - Signals for the cyclopentane ring protons. - A singlet for the hydroxyl proton (chemical shift can vary). | [2][6] |

| ¹³C NMR Spectroscopy | - Unique signals for each of the eight carbon atoms, including the carbinol carbon. | [2][6] |

| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular weight (128.21 m/z). - Fragmentation patterns often involve the loss of the propyl group or a water molecule.[6][8] |[2][6][8] |

Synthesis and Reactivity

The most common and efficient laboratory synthesis of this compound is through the Grignard reaction.[6] This involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone.[6]

This protocol is a representative example based on general procedures for Grignard reactions.

Materials:

-

Magnesium turnings

-

Propyl bromide

-

Cyclopentanone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous ammonium chloride solution (saturated) or dilute hydrochloric acid

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in a dry three-necked flask under an inert atmosphere.

-

Add a small amount of a solution of propyl bromide in anhydrous ether to initiate the reaction (indicated by cloudiness or heat).

-

Slowly add the remaining propyl bromide solution to maintain a gentle reflux.

-

After the addition is complete, continue stirring until most of the magnesium has reacted to form propylmagnesium bromide.

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of cyclopentanone in anhydrous ether from a dropping funnel.

-

A precipitate of the magnesium alkoxide intermediate will form.[6]

-

After the addition, allow the mixture to stir at room temperature to ensure the reaction goes to completion.

-

-

Acidic Workup:

-

Carefully pour the reaction mixture over ice and then add a saturated aqueous solution of ammonium chloride or dilute HCl to protonate the alkoxide and dissolve the magnesium salts.[6]

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Caption: Grignard synthesis workflow for this compound.

As a tertiary alcohol, this compound can undergo typical reactions of this class of compounds, such as acid-catalyzed dehydration to form alkenes.[6] The major product of such an elimination reaction would likely be 1-propylcyclopentene, following Zaitsev's rule.[6]

Applications in Research and Drug Development

While specific high-impact research focused solely on this compound is not extensive, its significance lies in its role as a model compound and a synthetic intermediate.[6] Tertiary alcohols of this type are valuable building blocks in organic synthesis for creating more complex molecules with potential biological activity.[6] Its synthesis is a classic example of the Grignard reaction, a fundamental carbon-carbon bond-forming reaction.[6]

Safety and Handling

This compound is considered harmful if swallowed and causes skin and serious eye irritation.[2][9] It may also cause respiratory irritation.[9]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Class | Source |

|---|---|---|---|

| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) | [2] |

| Causes skin irritation | H315 | - | [9] |

| Causes serious eye irritation | H319 | - | [9] |

| May cause respiratory irritation | H335 | - |[9] |

Handling Precautions:

-

Use only in a well-ventilated area or outdoors.[9]

-

Wear protective gloves, clothing, eye, and face protection.[9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash skin thoroughly after handling.[9]

-

Keep containers tightly closed in a dry, well-ventilated place.[9]

Caption: Logical relationship between the compound, its hazards, and PPE.

References

- 1. CAS 1604-02-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 1-Propyl-1-cyclopentanol | C8H16O | CID 98267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-N-PROPYLCYCLOPENTANOL CAS#: 1604-02-0 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1604-02-0 | Benchchem [benchchem.com]

- 7. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 8. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Propylcyclopentan-1-ol for Researchers and Drug Development Professionals

Abstract

1-Propylcyclopentan-1-ol, with the IUPAC name 1-propylcyclopentan-1-ol , is a tertiary alcohol characterized by a cyclopentane ring substituted with both a propyl group and a hydroxyl group at the same carbon atom. This structure imparts specific chemical properties that make it an interesting building block in organic synthesis and medicinal chemistry. The cyclopentane moiety is recognized as a "privileged scaffold" in drug discovery, offering a versatile three-dimensional framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1-propylcyclopentan-1-ol, along with a discussion of its potential applications in drug development.

Chemical and Physical Properties

1-Propylcyclopentan-1-ol is a cyclic tertiary alcohol. Its physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Identifier | Value |

| IUPAC Name | 1-propylcyclopentan-1-ol[1] |

| CAS Number | 1604-02-0[1] |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| InChI | InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3[1] |

| InChIKey | GJEILRJIINEWJO-UHFFFAOYSA-N[1] |

| SMILES | CCCC1(CCCC1)O[1] |

| Physicochemical Property | Value | Notes |

| Boiling Point | 175-177 °C[2] | |

| Melting Point | -37.5 °C | |

| Density | 0.914 g/mL[2] | |

| XLogP3-AA | 1.9[1] | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1[1] | |

| Hydrogen Bond Acceptor Count | 1[1] | |

| Rotatable Bond Count | 2[1] | |

| Topological Polar Surface Area | 20.2 Ų[1] |

Synthesis of 1-Propylcyclopentan-1-ol

The most common and efficient laboratory-scale synthesis of 1-propylcyclopentan-1-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone.

Grignard Reaction Protocol

This protocol is based on general procedures for Grignard reactions with ketones.

Materials:

-

Magnesium turnings

-

1-Bromopropane (or 1-chloropropane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal to initiate the reaction)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Procedure:

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

All glassware must be oven-dried and assembled under an inert atmosphere to exclude moisture.

-

Place magnesium turnings in the three-necked flask. Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray.

Part B: Reaction with Cyclopentanone

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C. This reaction is exothermic; control the addition rate to maintain a gentle reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Workflow for the Synthesis of 1-Propylcyclopentan-1-ol

Caption: Workflow for the synthesis of 1-propylcyclopentan-1-ol via Grignard reaction.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-propylcyclopentan-1-ol.

Infrared (IR) Spectroscopy

The IR spectrum of 1-propylcyclopentan-1-ol will exhibit characteristic absorption bands that confirm the presence of the hydroxyl group and the alkyl framework.

| Frequency (cm⁻¹) | Vibration | Description |

| ~3400 (broad) | O-H stretch | Characteristic of an alcohol, broad due to hydrogen bonding.[3] |

| ~2950-2850 | C-H stretch | Aliphatic C-H bonds in the propyl and cyclopentyl groups.[3] |

| ~1150 | C-O stretch | Carbon-oxygen single bond in the tertiary alcohol.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show signals corresponding to the different proton environments in the molecule. The exact chemical shifts can vary depending on the solvent used.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₃ of the propyl group |

| ~1.3-1.8 | Multiplet | 12H | -CH₂- of the propyl group and the cyclopentyl ring protons |

| Variable | Singlet | 1H | -OH proton (position can vary with concentration and solvent) |

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~82 | C-OH (quaternary carbon) |

| ~42 | -CH₂- (next to quaternary carbon in propyl group) |

| ~40 | -CH₂- (in cyclopentyl ring) |

| ~24 | -CH₂- (in cyclopentyl ring) |

| ~17 | -CH₂- (middle of propyl group) |

| ~15 | -CH₃ (of propyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-propylcyclopentan-1-ol, the molecular ion peak may be weak or absent due to the lability of the tertiary alcohol.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 128 | [C₈H₁₆O]⁺˙ | Molecular Ion (M⁺˙)[3] |

| 110 | [M - H₂O]⁺˙ | Loss of a water molecule[3] |

| 85 | [M - C₃H₇]⁺˙ | Loss of the propyl group (α-cleavage)[3] |

| 67 | [C₅H₇]⁺ | Fragment from the cyclopentyl ring after initial losses[3] |

Spectroscopic Characterization Logic

Caption: Logical relationship of spectroscopic techniques for the characterization of 1-propylcyclopentan-1-ol.

Potential Applications in Drug Development

While specific biological activities of 1-propylcyclopentan-1-ol are not extensively reported, its structural motifs are of significant interest in medicinal chemistry and drug design.

The Cyclopentane Scaffold

The cyclopentane ring is a common feature in many natural products and synthetic drugs. Its non-planar, flexible conformations allow for the precise spatial arrangement of substituents, which is critical for binding to biological targets. The inclusion of a cyclopentane ring can improve the metabolic stability and pharmacokinetic properties of a drug candidate.

The Tertiary Alcohol Moiety

The tertiary alcohol group in 1-propylcyclopentan-1-ol is a key feature. Tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols, which can prevent metabolic degradation at that position. This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug.

A Building Block for More Complex Molecules

1-Propylcyclopentan-1-ol can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. For example:

-

Dehydration of 1-propylcyclopentan-1-ol can yield 1-propylcyclopentene, which is a useful intermediate for the synthesis of prostaglandin analogues and other cyclopentanoid natural products.[4]

-

The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to introduce other pharmacologically active groups.

-

The molecule could be a precursor for the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging, by incorporating a radionuclide such as ¹¹C or ¹⁸F.

Logical Pathway for Application in Drug Discovery

Caption: Logical pathway illustrating the potential of 1-propylcyclopentan-1-ol in drug discovery.

Conclusion

1-Propylcyclopentan-1-ol is a readily accessible tertiary alcohol with well-defined chemical and spectroscopic properties. Its synthesis is straightforward via the Grignard reaction, a robust and scalable method. While direct applications in drug development are not yet established, its structural components—the cyclopentane ring and the tertiary alcohol—are highly relevant in medicinal chemistry. For researchers and drug development professionals, 1-propylcyclopentan-1-ol represents a valuable building block for the synthesis of more complex and potentially bioactive molecules, offering a scaffold with desirable properties for modern drug design. Further investigation into the biological activities of derivatives of 1-propylcyclopentan-1-ol is a promising area for future research.

References

An In-depth Technical Guide on the Physical Properties of 1-Propylcyclopentanol

This technical guide provides a concise overview of the key physical properties of 1-Propylcyclopentanol, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in drug development who may use this compound as a solvent or an intermediate in organic synthesis.

Physical Properties of this compound

This compound is an organic compound with the molecular formula C8H16O.[1][2][3][4][5][6] It consists of a cyclopentane ring substituted with a propyl group and a hydroxyl group.[3] This structure influences its physical characteristics, such as being a colorless to pale yellow liquid at room temperature and having limited solubility in water.[3]

The boiling point and density of this compound have been reported in various chemical databases. The table below summarizes these values from different sources.

| Physical Property | Value | Source |

| Boiling Point | 173.55°C | ChemicalBook[7] |

| 171.7°C (at 760 mmHg) | Guidechem[8] | |

| Density | 0.9040 g/cm³ | ChemicalBook[7] |

| 0.927 g/cm³ | Guidechem[8] |

Experimental Protocols

The determination of the physical properties cited above follows standard laboratory procedures. While specific experimental details for the provided data are not available, the general methodologies are outlined below.

-

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the normal boiling point (at atmospheric pressure) is distillation. The substance is heated, and the temperature at which the liquid boils and its vapor condenses is recorded. For measurements at pressures other than atmospheric, a vacuum distillation setup is employed.

-

Density Measurement: Density, the mass per unit volume, is typically determined using a pycnometer or a hydrometer. The pycnometer method involves accurately measuring the weight of a known volume of the liquid at a specific temperature. The density is then calculated by dividing the mass of the liquid by its volume.

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and the determination of its physical properties.

Caption: Logical workflow from compound to its measured physical properties.

References

- 1. 1-Propyl-1-cyclopentanol | C8H16O | CID 98267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 3. CAS 1604-02-0: this compound | CymitQuimica [cymitquimica.com]

- 4. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 5. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 6. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 7. 1-N-PROPYLCYCLOPENTANOL CAS#: 1604-02-0 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

Spectroscopic Data of 1-Propylcyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Propylcyclopentanol, a tertiary alcohol with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~1.35 | Singlet | 1H |

| Cyclopentane (-CH₂-) | ~1.60-1.75 | Multiplet | 8H |

| Propyl (-CH₂-) | ~1.45-1.55 | Multiplet | 4H |

| Propyl (-CH₃) | ~0.95 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH (quaternary) | ~82.5 |

| Propyl (-CH₂-) | ~45.5 |

| Cyclopentane (-CH₂-) | ~38.0 |

| Cyclopentane (-CH₂-) | ~24.0 |

| Propyl (-CH₂-) | ~17.5 |

| Propyl (-CH₃) | ~15.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching (alcohol) |

| ~2950 | C-H | Stretching (alkane) |

| ~1450 | C-H | Bending (alkane) |

| ~1150 | C-O | Stretching (tertiary alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[2][3]

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - H₂O]⁺ |

| 99 | High | [M - C₂H₅]⁺ |

| 85 | High | [M - C₃H₇]⁺ |

| 67 | High | [C₅H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4][5]

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon pulse program is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width usually covers 0-220 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.[6][7][8][9][10]

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal) is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction: For a volatile liquid like this compound, a small amount of the sample is injected into the gas chromatograph (GC) inlet of a GC-MS system, which then introduces the vaporized sample into the mass spectrometer.[11][12][13][14]

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion at a specific m/z is measured by a detector, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

Caption: The chemical structure of this compound with annotations of key spectroscopic features.

References

- 1. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 2. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 3. 1-Propyl-1-cyclopentanol [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. jascoinc.com [jascoinc.com]

- 10. edinst.com [edinst.com]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. tofwerk.com [tofwerk.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. Analysis of volatile compounds by open-air ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Tertiary Cycloalkanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary cycloalkanols, carbocyclic structures bearing a hydroxyl group on a quaternary carbon center, represent a pivotal structural motif in organic chemistry and medicinal chemistry. Their unique steric and electronic properties have made them valuable intermediates in synthesis and key pharmacophores in a range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of tertiary cycloalkanols. We will delve into the seminal contributions of Barbier and Grignard, explore modern stereoselective synthetic methodologies, and present detailed experimental protocols for key transformations. Furthermore, this guide will illuminate the critical role of the tertiary cycloalkanol scaffold in drug discovery, with a focus on the mechanisms of action of notable drugs incorporating this moiety. All quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

A Historical Perspective: From In-Situ Reactions to Controlled Synthesis

The journey into the synthesis of tertiary alcohols, including their cyclic counterparts, began in the late 19th century. A pivotal moment was the discovery by Philippe Barbier in 1899, who reported the one-pot reaction of an alkyl halide, a ketone, and a metal to produce a tertiary alcohol.[1][2] This "in-situ" generation of an organometallic reagent, known as the Barbier reaction , was a groundbreaking achievement, demonstrating a new method for carbon-carbon bond formation.[2][3] Barbier's initial work involved the synthesis of dimethylheptenol from methylheptenone and methyl iodide using magnesium.[1]

This pioneering work directly inspired Barbier's student, Victor Grignard . In 1900, Grignard refined the process by separating the formation of the organomagnesium halide from its reaction with the carbonyl compound.[4][5] This two-step procedure, now famously known as the Grignard reaction , offered significantly better control and predictability, revolutionizing organic synthesis and earning Grignard the Nobel Prize in Chemistry in 1912.[4] The Grignard reaction quickly became the cornerstone for the synthesis of primary, secondary, and tertiary alcohols, including a wide array of tertiary cycloalkanols.[5]

Key Synthetic Methodologies

The synthesis of tertiary cycloalkanols has evolved significantly from its early beginnings. While classical methods remain relevant, a host of modern techniques now offer enhanced stereocontrol and functional group tolerance.

Classical Approaches: The Grignard and Barbier Reactions

The addition of organometallic reagents to cyclic ketones remains a fundamental and widely practiced method for the preparation of tertiary cycloalkanols.

-

Grignard Reaction: This reaction involves the nucleophilic addition of a pre-formed organomagnesium halide (Grignard reagent) to the carbonyl group of a cycloketone. The subsequent acidic workup yields the tertiary cycloalkanol. The versatility of the Grignard reagent, which can be prepared from a wide range of alkyl and aryl halides, makes this a highly adaptable method.[6]

-

Barbier Reaction: In contrast to the Grignard reaction, the Barbier reaction generates the organometallic species in the presence of the carbonyl substrate.[2][3] This one-pot procedure can be advantageous when the organometallic reagent is unstable.[3] Various metals, including magnesium, zinc, indium, and tin, can be employed.[3]

Table 1: Comparison of Classical Methods for Tertiary Cycloalkanol Synthesis

| Feature | Grignard Reaction | Barbier Reaction |

| Reagent Formation | Pre-formed organomagnesium halide | In-situ generation of organometallic reagent |

| Control | High | Moderate |

| Reproducibility | Generally high | Can be variable |

| Substrate Scope | Broad | Broad, tolerant of some protic functionality with certain metals |

| Key Advantage | High yields and predictability | One-pot procedure, useful for unstable organometallics |

Modern Synthetic Strategies

Contemporary organic synthesis has introduced a variety of sophisticated methods for the construction of tertiary cycloalkanols, with a strong emphasis on stereoselectivity.

-

Asymmetric Alkylation of Cycloketones: The direct enantioselective α-alkylation of cycloketones provides a powerful route to chiral tertiary cycloalkanols. This can be achieved using chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of the alkylation, or through the use of chiral catalysts.[1][7] Recent advances have seen the development of highly effective organocatalytic and transition-metal-catalyzed systems for this purpose.[8]

-

Enantioselective Addition of Organometallics to Cycloketones: The catalytic asymmetric addition of organometallic reagents (e.g., organozinc, organoaluminum, and Grignard reagents) to cycloketones is a highly efficient method for producing enantioenriched tertiary cycloalkanols.[9][10] Chiral ligands are employed to create a chiral environment around the metal center, thereby directing the facial selectivity of the nucleophilic attack on the prochiral ketone.

-

Ring-Opening Reactions of Strained Cycloalkanols: Modern strategies also include the use of strained cycloalkanols, such as cyclopropanols and cyclobutanols, which can undergo ring-opening reactions to generate functionalized ketones. These can then be further manipulated to form more complex tertiary cycloalkanol structures.[11] Silver-catalyzed C-H functionalization of cyclic aldimines with tertiary cycloalkanols via a radical-mediated C-C bond cleavage is a recent example of this innovative approach.[11]

Table 2: Selected Modern Methodologies for Tertiary Cycloalkanol Synthesis

| Method | Description | Typical Stereocontrol | Key Features |

| Asymmetric Alkylation | Enantioselective alkylation of a cycloketone enolate. | High enantioselectivity (ee) | Use of chiral auxiliaries or catalysts. |

| Catalytic Asymmetric Addition | Enantioselective addition of an organometallic reagent to a cycloketone. | High ee | Chiral ligand controls facial selectivity. |

| Ring-Opening of Strained Rings | C-C bond cleavage of smaller cycloalkanols to form functionalized intermediates. | Dependent on subsequent steps | Access to complex structures. |

Detailed Experimental Protocols

To provide practical guidance, this section details the experimental procedures for the synthesis of representative tertiary cycloalkanols using both classical and modern techniques.

Synthesis of 1-Ethynylcyclohexanol via Acetylide Addition

This protocol describes the synthesis of 1-ethynylcyclohexanol, a key intermediate and a metabolite of the tranquilizer ethinamate, from cyclohexanone.[12]

Reaction Scheme:

Procedure:

-

In a suitable reaction vessel equipped for low-temperature reactions, liquid ammonia is condensed.

-

A catalytic amount of a strong base, such as sodium amide or potassium hydroxide, is added to the liquid ammonia.

-

Acetylene gas is bubbled through the solution to form the corresponding acetylide salt in situ.

-

Cyclohexanone is then added dropwise to the reaction mixture. The nucleophilic acetylide attacks the carbonyl carbon of cyclohexanone.

-

The reaction is stirred for a specified time to ensure complete conversion.

-

The reaction is quenched by the addition of a proton source, such as ammonium chloride, followed by an acidic workup to neutralize the base and protonate the alkoxide intermediate.

-

The product, 1-ethynylcyclohexanol, is then extracted with an organic solvent, and the organic layer is dried and concentrated.

-

Purification is typically achieved by distillation or recrystallization.

Quantitative Data Example: Industrial synthesis of 1-ethynylcyclohexanol can achieve high yields. For instance, reacting cyclohexanone with acetylene in the presence of sodium methylate in dibutyl carbitol at approximately 200 p.s.i.g. can result in a yield of 75%.[13]

Diastereoselective Synthesis of a Tertiary Cycloalkanol via Grignard Reaction

This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to a substituted cyclohexanone, where the existing stereocenter(s) on the ring direct the stereochemical outcome of the addition.

Reaction Scheme:

Procedure:

-

A solution of the substituted cyclohexanone in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically -78 °C to 0 °C) to enhance diastereoselectivity.

-

The Grignard reagent (R-MgX), either commercially available or freshly prepared, is added dropwise to the stirred solution of the ketone.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with an ethereal solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

The diastereomeric ratio (dr) of the crude product is determined by ¹H NMR spectroscopy or gas chromatography (GC).

-

The product is purified by column chromatography on silica gel to isolate the major diastereomer.

Quantitative Data Example: The addition of MeMgBr to a specific cyclobutanone has been shown to proceed with high diastereoselectivity, affording the trans-product in high yield as the only isolated product.[14] In another example, the reaction of 1,1-diborylalkanes with epihalohydrins can produce 3-borylated cyclobutanols with diastereomeric ratios up to 5:1.[15]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative experimental workflow and a key signaling pathway.

Experimental Workflow: Grignard Synthesis of a Tertiary Cycloalkanol

Signaling Pathway: Mechanism of Action of Ethinylestradiol

Ethinylestradiol, a synthetic estrogen, contains a tertiary cycloalkanol-like structure within its steroidal framework. It exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.

The Tertiary Cycloalkanol Motif in Drug Discovery and Development

The incorporation of a tertiary alcohol group, particularly within a cyclic framework, can offer significant advantages in drug design. Tertiary alcohols are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols, which can lead to improved metabolic stability and a longer half-life of a drug.[5][16] The steric hindrance provided by the cyclic scaffold can also reduce the rate of glucuronidation, another major route of drug metabolism.[5][16]

Several important drugs feature a tertiary cycloalkanol or a closely related steroidal tertiary alcohol structure.

-

Ethinylestradiol and Mestranol: These are synthetic estrogens widely used in oral contraceptives.[2][17][18] Mestranol is a prodrug that is demethylated in the liver to the active form, ethinylestradiol.[2][18] The tertiary alcohol at the C17 position, created by the addition of an ethynyl group to the estrone precursor, is crucial for their oral bioavailability and estrogenic activity.[19] They act as agonists of the estrogen receptors (ERα and ERβ), modulating gene expression in target tissues.[20][21][22]

-

Norgestrel: This is a synthetic progestin used in hormonal contraceptives.[23] The active form is levonorgestrel.[24] Similar to the synthetic estrogens, it features a tertiary alcohol at the C17 position of the steroid nucleus, which is essential for its biological activity as an agonist of the progesterone receptor.[25]

-

Tibolone: This synthetic steroid is used in hormone replacement therapy for postmenopausal symptoms and osteoporosis.[7][16][26] Tibolone is a prodrug that is metabolized into three active compounds, which exhibit estrogenic, progestogenic, and androgenic properties.[4][16][26] The parent compound contains a tertiary alcohol that is key to its unique pharmacological profile.[4][16][26]

Table 3: Selected Drugs Featuring a Tertiary Cycloalkanol-like Motif

| Drug | Therapeutic Class | Mechanism of Action | Role of Tertiary Alcohol |

| Ethinylestradiol | Estrogen (Hormonal Contraceptive) | Agonist of estrogen receptors (ERα and ERβ) | Essential for oral bioavailability and receptor binding |

| Mestranol | Estrogen (Hormonal Contraceptive) | Prodrug of ethinylestradiol | Converted to the active tertiary alcohol |

| Norgestrel | Progestin (Hormonal Contraceptive) | Agonist of the progesterone receptor | Crucial for progestogenic activity |

| Tibolone | Hormone Replacement Therapy | Metabolized to active estrogenic, progestogenic, and androgenic compounds | Key structural feature of the parent prodrug |

Conclusion

From the early, serendipitous discoveries of Barbier and Grignard to the highly controlled and stereoselective methods of modern organic synthesis, the journey of the tertiary cycloalkanol has been one of continuous innovation. This versatile structural motif has not only been a playground for the development of new synthetic methodologies but has also proven to be of immense value in the realm of medicinal chemistry. The inherent stability and unique three-dimensional structure of tertiary cycloalkanols have made them a desirable feature in the design of new therapeutic agents. As our understanding of synthetic chemistry and pharmacology deepens, the tertiary cycloalkanol scaffold is poised to remain a cornerstone of both academic research and industrial drug development for the foreseeable future.

References

- 1. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]

- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Tissue-selectivity: the mechanism of action of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tibolone? [synapse.patsnap.com]

- 5. Ethynodiolethinyl-estradiol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. CN110981930A - Synthesis method of tibolone - Google Patents [patents.google.com]

- 7. Tibolone - Wikipedia [en.wikipedia.org]

- 8. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Preparation method of ethinylestradiol - Eureka | Patsnap [eureka.patsnap.com]

- 11. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 13. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]

- 14. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. Ethinylestradiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Mestranol - Wikipedia [en.wikipedia.org]

- 19. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 20. What is Ethinyl Estradiol used for? [synapse.patsnap.com]

- 21. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 22. pediatricendocrinologynj.com [pediatricendocrinologynj.com]

- 23. Norgestrel - Wikipedia [en.wikipedia.org]

- 24. Levonorgestrel - Wikipedia [en.wikipedia.org]

- 25. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Tibolone: what it is, what it is for, use in menopause | Flarer [flarer.ch]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1-Propylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical and conformational properties of 1-propylcyclopentanol. As a chiral tertiary alcohol, its three-dimensional structure is critical in various chemical and pharmaceutical applications. This document details the stereoisomerism of this compound, explores the conformational landscape of its flexible five-membered ring, and presents relevant experimental and computational methodologies for its analysis. Key quantitative data are summarized in tabular format for ease of reference, and logical relationships are visualized through detailed diagrams. This guide is intended to serve as a core resource for researchers and professionals engaged in fields where the precise molecular architecture of such compounds is of paramount importance.

Introduction

This compound is a tertiary alcohol characterized by a cyclopentane ring substituted with a hydroxyl group and a propyl group on the same carbon atom (C1). This substitution pattern introduces a stereocenter, rendering the molecule chiral. The inherent flexibility of the five-membered ring results in a complex conformational profile, primarily characterized by non-planar structures that seek to minimize ring strain. A thorough understanding of both the stereochemistry and the preferred conformations of this compound is essential for predicting its reactivity, biological activity, and physical properties.

The cyclopentane ring is not planar and exists in various puckered conformations, most notably the "envelope" and "half-chair" forms, to alleviate torsional strain.[1][2] The presence of two substituents on a single carbon atom significantly influences the energetic preference for these conformations. This guide will delve into the stereochemical features, the dynamics of the ring's conformational isomerism, and the analytical techniques employed to study these aspects.

Stereochemistry of this compound

The carbon atom C1 in this compound is bonded to four different groups: a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and two different carbon pathways within the cyclopentane ring. This makes C1 a chiral center, also known as a stereocenter. Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers: (R)-1-propylcyclopentanol and (S)-1-propylcyclopentanol.

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. In the absence of a chiral synthesis or resolution method, this compound is typically produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

Conformational Analysis

The cyclopentane ring of this compound is not planar due to significant torsional strain that would arise from eclipsing interactions between adjacent C-H bonds in a planar conformation. To relieve this strain, the ring puckers into non-planar conformations. The two most commonly discussed conformations for a cyclopentane ring are the envelope (Cs symmetry) and the half-chair (C2 symmetry) .

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation , three adjacent carbons are coplanar, with the other two carbons displaced on opposite sides of this plane. For monosubstituted cyclopentanes, the envelope conformation is often slightly more stable.[2] The energy barrier between these conformations is low, leading to a rapid interconversion at room temperature, a process known as pseudorotation.

The presence of the bulky propyl and hydroxyl groups at C1 will influence the preferred puckered conformation. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulkier groups prefer the pseudo-equatorial position to minimize steric hindrance with other atoms on the ring, particularly 1,3-diaxial-like interactions.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-propylcyclopentan-1-ol | --INVALID-LINK-- |

| CAS Number | 1604-02-0 | --INVALID-LINK-- |

| Boiling Point | 175-177 °C (estimated) | --INVALID-LINK-- |

| ¹H NMR | See PubChem | --INVALID-LINK-- |

| ¹³C NMR | See PubChem | --INVALID-LINK-- |

| IR Spectrum | Major peaks expected for O-H and C-H stretching | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction, involving the addition of a propylmagnesium halide to cyclopentanone.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

A solution of 1-bromopropane in anhydrous diethyl ether is placed in the dropping funnel.

-

A small amount of the 1-bromopropane solution is added to the magnesium. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

The remainder of the 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

-

Reaction with Cyclopentanone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of cyclopentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for at least one hour.

-

-

Work-up:

-

The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation under reduced pressure.

-

Methodologies for Conformational Analysis

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.

-

Proton (¹H) NMR: The analysis of vicinal (³JHH) coupling constants can provide information about the dihedral angles between protons on adjacent carbons, which are dependent on the ring's conformation. By using the Karplus equation, which relates the coupling constant to the dihedral angle, one can infer the preferred conformation.

-

Carbon (¹³C) NMR: The chemical shifts of the carbon atoms in the ring can also be sensitive to the conformational state.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to observe changes in the equilibrium between different conformers. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer, enabling the determination of their relative populations and the calculation of the free energy difference (ΔG°).

5.2.2 Computational Chemistry: Computational modeling provides a theoretical means to investigate the conformational landscape of this compound.

-

Conformational Search: A systematic or stochastic search of the potential energy surface can identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers can be optimized, and their relative energies calculated using various levels of theory (e.g., Density Functional Theory - DFT, or ab initio methods). This allows for the prediction of the most stable conformer and the energy barriers between them.

-

Calculation of NMR Parameters: Computational methods can also be used to predict NMR chemical shifts and coupling constants for different conformers. These calculated values can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental spectra.

Conclusion